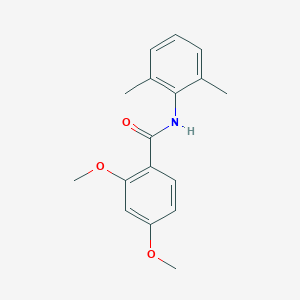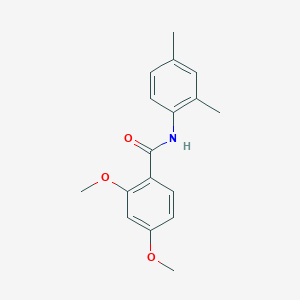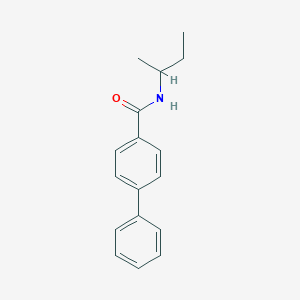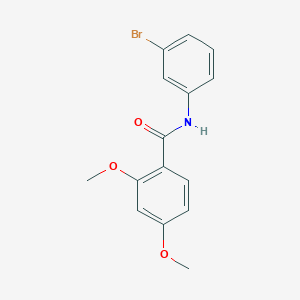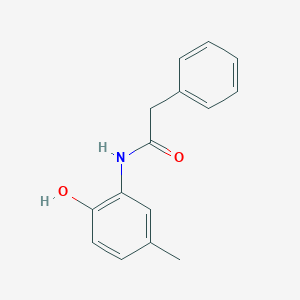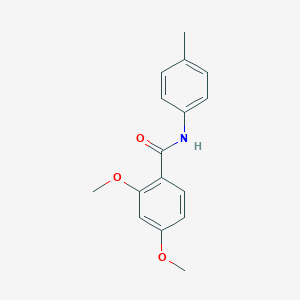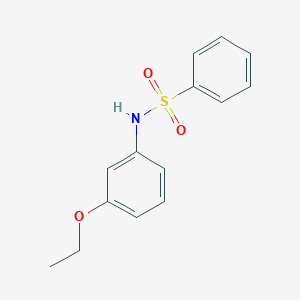
N-(3-bromophenyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-phenoxyacetamide is a chemical compound that has been widely used in scientific research. It is an important intermediate in the synthesis of various pharmaceuticals and organic compounds.
Wirkmechanismus
The mechanism of action of N-(3-bromophenyl)-2-phenoxyacetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(3-bromophenyl)-2-phenoxyacetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-phenoxyacetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage. In addition, N-(3-bromophenyl)-2-phenoxyacetamide has been reported to exhibit anticonvulsant and sedative activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-bromophenyl)-2-phenoxyacetamide is a relatively stable compound and can be easily synthesized in the laboratory. It has a high yield and can be obtained in a pure form. However, it is important to handle N-(3-bromophenyl)-2-phenoxyacetamide with care as it is a toxic compound and can cause skin and eye irritation. It is also important to use appropriate safety measures when handling N-(3-bromophenyl)-2-phenoxyacetamide in the laboratory.
Zukünftige Richtungen
There are several future directions for the research on N-(3-bromophenyl)-2-phenoxyacetamide. One direction is to explore its potential as a therapeutic agent for various diseases such as inflammation, pain, and fever. Another direction is to investigate its potential as a ligand for the development of new metal complexes with potential biological activities. Further studies are also needed to understand the mechanism of action of N-(3-bromophenyl)-2-phenoxyacetamide and its effects on various physiological processes.
Synthesemethoden
N-(3-bromophenyl)-2-phenoxyacetamide can be synthesized through a reaction between 3-bromophenylamine and 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine or pyridine, and a solvent such as dichloromethane or chloroform. The product is obtained as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
N-(3-bromophenyl)-2-phenoxyacetamide has been extensively used in scientific research as a starting material for the synthesis of various organic compounds. It is also used as a reagent in the synthesis of biologically active compounds. N-(3-bromophenyl)-2-phenoxyacetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been used as a ligand in the development of new metal complexes with potential biological activities.
Eigenschaften
Molekularformel |
C14H12BrNO2 |
|---|---|
Molekulargewicht |
306.15 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C14H12BrNO2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) |
InChI-Schlüssel |
RQHMMTHFKWQXDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




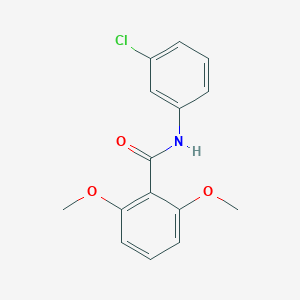
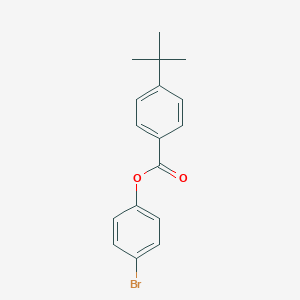
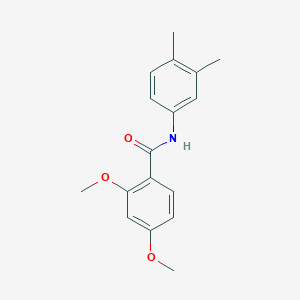
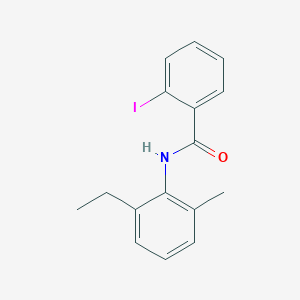
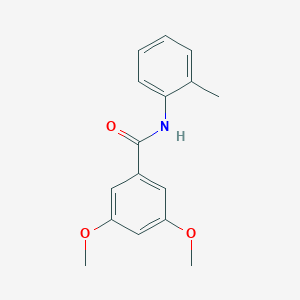
![Dimethyl 2-[(cyclohexylcarbonyl)amino]terephthalate](/img/structure/B291753.png)
